

Spectroscopic Profile of 3-Ethyl-3-hexanol: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethyl-3-hexanol

Cat. No.: B1581893

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Ethyl-3-hexanol** (CAS No. 597-76-2), a tertiary alcohol with applications in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **3-Ethyl-3-hexanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.45	m	6H	-CH ₂ - (ethyl & propyl)
~1.25	s	1H	-OH
~0.90	t	9H	-CH ₃ (ethyl & propyl)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
~75	C (quaternary)	C-OH
~30	CH ₂	-CH ₂ - (ethyl)
~25	CH ₂	-CH ₂ - (propyl)
~14	CH ₃	-CH ₃ (propyl)
~8	CH ₃	-CH ₃ (ethyl)

Note: The NMR data presented is based on typical chemical shifts for tertiary alcohols of similar structure. Precise experimental values may vary based on solvent and instrument conditions.

Infrared (IR) Spectroscopy

The infrared spectrum of **3-Ethyl-3-hexanol** exhibits characteristic absorptions for an alcohol.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3450	Strong, Broad	O-H stretch
~2960, ~2930, ~2870	Strong	C-H stretch (alkane)
~1460	Medium	C-H bend (methylene)
~1380	Medium	C-H bend (methyl)
~1140	Strong	C-O stretch

Mass Spectrometry (MS)

The electron ionization mass spectrum of **3-Ethyl-3-hexanol** is characterized by the following major fragments.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
101	100	$[M - C_2H_5]^+$
87	High	$[M - C_3H_7]^+$
59	High	$[C_3H_7O]^+$

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard laboratory techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR spectra are generally recorded on a spectrometer operating at a field strength of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform- d ($CDCl_3$), with tetramethylsilane (TMS) used as an internal standard (0 ppm). For 1H NMR, key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

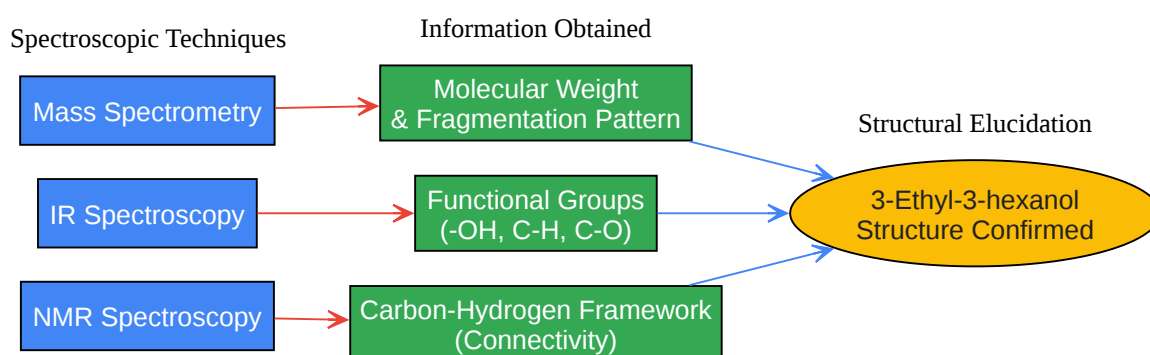
Infrared (IR) Spectroscopy: FTIR spectra are commonly obtained using a Fourier Transform Infrared spectrometer. For a liquid sample like **3-Ethyl-3-hexanol**, the analysis can be performed neat (without solvent) by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Electron ionization (EI) mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A small amount of the sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting charged

fragments are then separated by their mass-to-charge ratio by the mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **3-Ethyl-3-hexanol** using the spectroscopic techniques described.



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Caption: Workflow of spectroscopic techniques for structural analysis.

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